molecular formula C10H12F3NO B12865995 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone CAS No. 74889-36-4

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B12865995
CAS No.: 74889-36-4
M. Wt: 219.20 g/mol
InChI Key: OIUNBHOGUYOFBC-UHFFFAOYSA-N
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Description

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone (CAS: 74889-35-3) is a chemical building block with the molecular formula C10H12F3NO and a molecular weight of 219.20 . This compound belongs to the class of N-alkylpyrrole trifluoroethanones, which are of significant interest in medicinal chemistry and pharmaceutical research. While research on this specific derivative is evolving, closely related trifluoroethanone analogues are extensively studied as potent enzyme inhibitors. A prominent area of application is the development of transition-state analogue inhibitors for serine hydrolases, such as acetylcholinesterase (AChE) . These inhibitors, including the well-characterized 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, function as slow-binding inhibitors. Their proposed mechanism involves the formation of a stable hemiketal intermediate with the active-site serine residue, mimicking the tetrahedral transition state of the substrate and leading to prolonged enzyme residence times and high potency . This mechanism is highly relevant for research into neurodegenerative diseases like Alzheimer's and for protection against organophosphorus agents . Furthermore, structurally similar trifluoroethanone derivatives have been investigated as inhibitors of other target classes, such as histone deacetylases (HDACs), indicating their potential utility in oncology research . As a reagent, this compound is intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

CAS No.

74889-36-4

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-(1-tert-butylpyrrol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H12F3NO/c1-9(2,3)14-5-4-7(6-14)8(15)10(11,12)13/h4-6H,1-3H3

InChI Key

OIUNBHOGUYOFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the trifluoroacetyl group onto a suitably substituted pyrrole ring, often starting from a tert-butyl-protected pyrrole or a pyrrole precursor that can be functionalized at the nitrogen and the 3-position. The trifluoroacetylation is commonly achieved using trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.

Specific Synthetic Routes

Palladium-Catalyzed Cross-Coupling Approach

One advanced method involves palladium-catalyzed cross-coupling reactions starting from boronate esters of pyrrole derivatives. For example, a tert-butyl-protected pyrrole boronate ester can be coupled with trifluoroacetyl-containing electrophiles under palladium catalysis to yield the target trifluoroethanone derivative.

  • Reaction Conditions:

    • Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0)
    • Base: Potassium acetate or sodium carbonate
    • Solvent: 1,4-dioxane, toluene, ethanol, or mixtures thereof
    • Temperature: Approximately 80 °C
    • Atmosphere: Inert (nitrogen or argon)
    • Reaction Time: Several hours (e.g., overnight or 4.5 hours)
  • Example Experimental Procedure:
    A mixture of a tert-butyl-protected pyrrole boronate ester and a trifluoroacetyl-containing aryl halide is degassed and stirred with the palladium catalyst and base in a solvent mixture at 80 °C under inert atmosphere. After completion, the reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the trifluoroethanone product in high yield (up to 93%) as an off-white solid.

Parameter Details
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium acetate or sodium carbonate
Solvent 1,4-Dioxane, toluene, ethanol, water mixtures
Temperature 80 °C
Reaction Time 4.5 hours to overnight
Atmosphere Nitrogen or argon
Yield Up to 93%
Purification Silica gel chromatography (Hexanes:EtOAc 9:1)
Direct Trifluoroacetylation of Pyrrole Derivatives

Another approach involves direct trifluoroacetylation of the pyrrole ring at the 3-position using trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of a base or catalyst.

  • Typical Conditions:

    • Reagents: Trifluoroacetyl chloride or trifluoroacetic anhydride
    • Base: Pyridine or triethylamine
    • Solvent: Dichloromethane or other inert solvents
    • Temperature: 0 °C to room temperature
    • Reaction Time: 1–4 hours
  • Notes:
    This method requires careful control of reaction conditions to avoid over-acylation or polymerization of the pyrrole ring. Protection of the nitrogen with a tert-butyl group prior to acylation improves regioselectivity and yield.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Pd-Catalyzed Cross-Coupling Pd(PPh3)4 or Pd(dppf)Cl2, potassium acetate, sodium carbonate 80 °C, inert atmosphere, 4.5 h to overnight Up to 93 High selectivity, scalable
Direct Trifluoroacetylation Trifluoroacetyl chloride or anhydride, pyridine or triethylamine 0 °C to RT, 1–4 h Moderate Requires nitrogen protection, careful control

Research Findings and Analytical Data

  • NMR Characterization:
    The product typically shows characteristic signals in ^1H NMR corresponding to the tert-butyl group (singlet around 1.3–1.4 ppm), pyrrole protons, and trifluoroacetyl methylene or carbonyl region. ^19F NMR confirms the trifluoromethyl group.

  • Mass Spectrometry:
    LC-MS analysis confirms the molecular ion peak consistent with the molecular weight of 219.20 g/mol, often observed as [M+Na]^+ or [M+H]^+ ions.

  • Purity and Yield: Purification by silica gel chromatography yields the compound as an off-white solid with purity typically above 95%, and yields up to 93% have been reported under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

(a) 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one

  • Structure: Benzyl group at N1, methyl groups at C2/C5, trifluoroethanone at C3.
  • Methyl groups reduce steric hindrance compared to tert-butyl.
  • Applications : Used as a versatile small-molecule scaffold in drug discovery .
  • Key Difference : The benzyl group improves solubility in aromatic solvents, whereas the tert-butyl analog may exhibit better metabolic stability .

(b) (E)-1,1,1-Trifluoro-4-(1H-pyrrol-2-yl)but-3-en-2-one

  • Structure: Conjugated enone system linked to a pyrrole ring.
  • Properties: The α,β-unsaturated ketone enables Michael addition reactions, unlike the saturated trifluoroethanone in the target compound.
  • Applications: Potential use in synthesizing conjugated polymers or electrophilic intermediates .

Chlorinated Aromatic Trifluoroethanones

(a) 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

  • Structure: Chloropyridine ring with trifluoroethanone.
  • Properties : The electron-deficient pyridine enhances reactivity in nucleophilic substitutions.
  • Applications: Intermediate for agrochemicals (e.g., neonicotinoid insecticides) .

(b) 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

  • Structure : Chloro and trifluoromethyl substituents on a benzene ring.
  • Properties : High electrophilicity due to dual electron-withdrawing groups.
  • Applications : Key intermediate in synthesizing Afoxolaner, a veterinary antiparasitic .

Indole-Based Trifluoroethanones

(a) 1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone

  • Structure: Indole ring substituted with chloro and trifluoroethanone.
  • Properties : The indole system allows for interactions with biological targets (e.g., serotonin receptors).
  • Applications : Investigated in kinase inhibitor development .

(b) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

  • Applications : Used in photodynamic therapy research .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Applications
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-TFA 263.2 (est.) tert-Butyl, trifluoroethanone Medicinal chemistry scaffold
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-TFA 311.3 Benzyl, methyl, TFA Drug discovery
1-(6-Chloropyridin-3-yl)-TFA 223.6 Chloropyridine, TFA Agrochemical intermediate
1-[3-Chloro-5-(CF₃)phenyl]-TFA 276.6 Cl, CF₃, TFA Afoxolaner synthesis
1-(5-Bromo-1H-indol-3-yl)-TFA 292.05 Bromoindole, TFA Photodynamic therapy

Biological Activity

1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

  • Molecular Formula : C11H14F3N
  • CAS Number : 2028307-97-1
  • Molecular Weight : 229.23 g/mol

Biological Activity Overview

The compound exhibits various biological activities, particularly in the fields of cancer research and neuropharmacology. Its structural features suggest potential interactions with biological targets, including enzymes and receptors.

  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.
  • Neuroprotective Effects : There is evidence suggesting that this compound can protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in K562 cells
NeuroprotectionReduction in ROS levels in neuronal cells
Enzyme InhibitionPotential inhibition of specific kinases

Case Study 1: Anticancer Activity

In a study involving K562 leukemia cells, treatment with this compound resulted in significant cell death. Flow cytometry analysis demonstrated an increase in apoptotic markers, indicating that the compound effectively triggers apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Properties

Research focusing on neuroprotection revealed that this compound could mitigate oxidative stress in cultured neuronal cells. Treatment led to a decrease in lipid peroxidation levels and an increase in glutathione levels, suggesting a protective mechanism against oxidative damage .

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